![molecular formula C28H39NO2 B2756386 (13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one CAS No. 1095792-91-8](/img/structure/B2756386.png)
(13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one is a complex organic molecule with a unique tetracyclic structure It features a dimethylamino group attached to a phenyl ring, which is further connected to a tetracyclic core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Dimethylamino Group: This is typically done through nucleophilic substitution reactions, where a dimethylamine is introduced to the phenyl ring.
Final Assembly: The final step involves the formation of the methylene bridge connecting the phenyl ring to the tetracyclic core, often through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its tetracyclic structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological Probes: Can be used in the study of biological systems due to its unique chemical properties.
Industry
Polymer Science: Can be used in the synthesis of new polymers with specific characteristics.
作用机制
The compound exerts its effects through interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetracyclic core can provide a rigid framework for binding to specific proteins or enzymes. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one shares similarities with other tetracyclic compounds such as tetracycline antibiotics and certain alkaloids.
Uniqueness
- Structural Complexity : The unique combination of a tetracyclic core with a dimethylamino-substituted phenyl ring sets it apart from other compounds.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
属性
IUPAC Name |
(16E)-16-[[4-(dimethylamino)phenyl]methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO2/c1-27-13-11-22(30)17-20(27)7-10-23-24(27)12-14-28(2)25(23)16-19(26(28)31)15-18-5-8-21(9-6-18)29(3)4/h5-6,8-9,15,20,22-25,30H,7,10-14,16-17H2,1-4H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCABEXSEDNYIM-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)N(C)C)C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)N(C)C)/C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2756305.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2756306.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2756307.png)
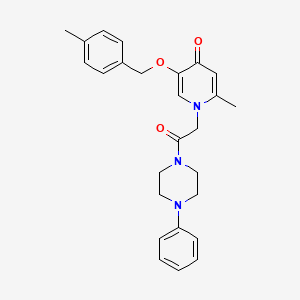
![ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2756312.png)
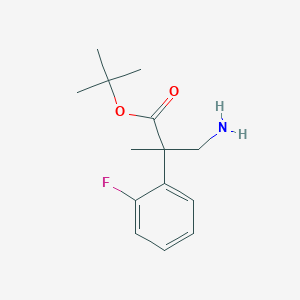
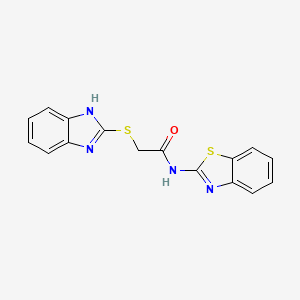
![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2756316.png)
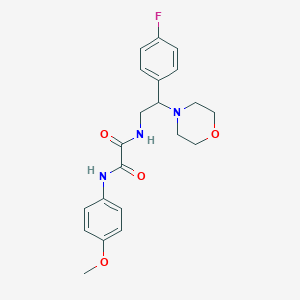
![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)

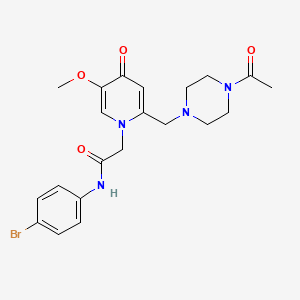
![2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2756326.png)
